5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine
Description
Chemical Structure and Properties 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine (CAS: 174842-48-9) is a pyrazolo[1,5-a]pyrimidine derivative characterized by two trifluoromethyl (-CF₃) groups at positions 5 and 7, a cyano (-CN) group at position 3, and a methylthio (-SCH₃) group at position 2 (Figure 1). Its molecular formula is C₁₀H₄F₆N₄S, with a molecular weight of 326.22 g/mol . This compound is part of a broader class of nitrogen-containing heterocycles known for their bioactivity and applications in medicinal chemistry and materials science.
For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (a related compound) is synthesized in three steps from ethyl 2-cyanoacetate, involving imine formation, nucleophilic attack, and cyclization . The trifluoromethyl groups in the target compound likely enhance metabolic stability and lipophilicity, making it valuable for pharmaceutical applications .
Properties
IUPAC Name |
2-methylsulfanyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N4S/c1-21-8-4(3-17)7-18-5(9(11,12)13)2-6(10(14,15)16)20(7)19-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIBRTVNGRWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371158 | |
| Record name | 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174842-48-9 | |
| Record name | 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174842-48-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds with N-Amino-2-Iminopyridines
A widely reported strategy involves oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-dicarbonyl compounds. This method, adapted for pyrazolo[1,5-a]pyrimidines, proceeds under aerobic conditions with acetic acid as a catalyst.
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Reactants : N-amino-2-iminopyridine (3 mmol) and β-dicarbonyl compound (3 mmol).
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Solvent : Ethanol (10 mL) with acetic acid (6 equivalents).
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Conditions : Oxygen atmosphere (1 atm), 130°C, 18 hours.
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Workup : Crystallization from ethanol yields the pure product.
Optimization Insights :
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Catalyst and Atmosphere : Pd(OAc)₂ or Cu(OAc)₂ alone are ineffective, but acetic acid enables CDC via enol tautomer activation. Oxygen is critical for oxidative dehydrogenation, with yields dropping to 6% under argon.
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Acid Loading : Increasing acetic acid from 2 to 6 equivalents improves yields from 34% to 74% (Table 1).
Table 1 : Yield Dependence on Acetic Acid Equivalents and Atmosphere
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Silver-Catalyzed [3 + 2] Cycloaddition for Trifluoromethyl and Cyano Incorporation
A regioselective one-pot method employs silver catalysis to simultaneously introduce trifluoromethyl and cyano groups. This approach uses dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) under mild conditions.
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Reactants : Dicyanoalkene (1.0 mmol) and CF₃CHN₂ (generated in situ).
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Catalyst : AgNO₃ (10 mol%) with TMEDA ligand.
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Solvent : Dimethylformamide (DMF), room temperature, 12 hours.
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Workup : Extraction with ethyl acetate, followed by column chromatography.
Key Advantages :
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Regiocontrol : Adjusting dicyanoalkene substituents directs trifluoromethyl and cyano groups to specific positions.
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Scalability : Demonstrated for gram-scale synthesis with retained efficiency.
Mechanistic Pathway :
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Cycloaddition : Silver activates CF₃CHN₂, forming a dipolar intermediate.
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Nucleophilic Attack : Dicyanoalkene attacks the activated species, forming the pyrazole core.
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Rearomatization : Loss of N₂ gas drives the reaction to completion.
Analytical Characterization
Synthesized compounds are validated using:
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X-ray Crystallography : Confirms regiochemistry and substituent orientation.
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NMR Spectroscopy : Distinct signals for CF₃ (δ ~120 ppm in ¹⁹F NMR) and CN (δ ~110 ppm in ¹³C NMR).
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Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 326.22 for C₁₀H₄F₆N₄S).
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The trifluoromethyl groups and the cyano group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine. This compound has shown promising results against various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer). For instance, IC₅₀ values were reported at approximately 42.30 µM for NCI-H460 cells and lower for other tested lines, indicating potent activity against multiple cancer types .
- Mechanism of Action : The anticancer activity is likely attributed to the inhibition of key cellular pathways involved in tumor growth and survival. Some studies suggest that pyrazole derivatives may induce apoptosis and inhibit proliferation by targeting specific kinases .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:
- COX Inhibition : Studies indicate that related compounds exhibit substantial COX-II inhibitory activity, suggesting that this compound could be effective in managing inflammatory conditions .
Drug Design and Discovery
1. Structure-Activity Relationship (SAR)
The structural characteristics of this compound allow for modifications that enhance its biological activity:
- Derivatives Development : Researchers are exploring various substitutions on the pyrazolo-pyrimidine scaffold to optimize efficacy against specific targets. For example, modifications to the trifluoromethyl or cyano groups can significantly alter pharmacological profiles .
2. Kinase Inhibition
The compound's potential as a kinase inhibitor is being explored due to its structural similarity to known kinase inhibitors:
- Targeting Kinases : Pyrazole-based compounds have been shown to inhibit several kinases implicated in cancer progression. The exploration of this compound in kinase inhibition studies could lead to new therapeutic agents for cancers that are resistant to current treatments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its structural modifications.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized in Table 1 :
Key Observations :
- Trifluoromethyl Groups : The presence of CF₃ groups at positions 5 and 7 is common in bioactive derivatives, enhancing metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Functional Group Diversity : Substitutions at position 3 (e.g., -CN in the target compound vs. -COOEt in analogs) significantly alter electronic properties and bioactivity. For instance, PHTPP’s 4-hydroxyphenyl group at position 3 confers estrogen receptor (ER) binding selectivity .
Physical Properties :
- Solubility : Trifluoromethyl groups reduce aqueous solubility but improve membrane permeability. For example, the target compound’s logP is estimated to be >3, compared to 1.5 for 5,7-dimethyl analogs .
- Optical Properties : Trifluoromethylated pyrazolo[1,5-a]pyrimidines exhibit strong fluorescence in the solid state, making them candidates for optoelectronic materials .
Biological Activity
5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential as an antibacterial agent and kinase inhibitor, along with relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic structure. Its molecular formula is , and it features two trifluoromethyl groups at the 5 and 7 positions, a cyano group at the 3 position, and a methylthio group at the 2 position. The structural modifications enhance lipophilicity and metabolic stability, making it a promising candidate for drug development.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against several bacterial strains. Notably, studies have shown its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could be developed further as a therapeutic agent for bacterial infections. However, detailed studies on its potency and mechanism of action are still required to fully understand its efficacy in clinical settings.
Kinase Inhibition
The compound has also been investigated for its potential as a kinase inhibitor . Kinases are crucial enzymes involved in various cellular processes, including cell growth and division. Dysregulation of kinases is implicated in several diseases, particularly cancer. Preliminary studies indicate that this compound may inhibit specific kinases such as Flt-3 , which is associated with certain types of leukemia. This inhibition could offer a pathway for developing targeted cancer therapies .
While the exact mechanism of action for this compound remains unclear, it is hypothesized that the presence of functional groups allows for various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethyl groups may engage in electrophilic substitutions. These properties enable further derivatization and exploration of structure-activity relationships essential for medicinal chemistry applications .
Comparative Biological Activity
To better understand the biological activity of this compound in relation to other compounds within its class, the following table summarizes some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine | Lacks trifluoromethyl groups | Antimicrobial activity |
| 5-Trifluoromethyl-3-methylthio-pyrazolo[1,5-a]pyrimidine | Contains one trifluoromethyl group | Potential anticancer properties |
| 4-Amino-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine | Amino group at position 4 | Inhibitor of specific kinases |
The unique dual trifluoromethyl substitution in this compound enhances its bioactivity compared to other derivatives by potentially improving pharmacokinetic profiles and efficacy against resistant strains of pathogens .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- Antitumor Properties : Some derivatives have shown promise as antitumor agents by inhibiting tumor cell proliferation.
- Antimicrobial Studies : Research has demonstrated significant antimicrobial activity against various pathogens.
- Kinase Inhibition Studies : Investigations into kinase inhibition have highlighted potential therapeutic applications in oncology.
These findings underscore the versatility of pyrazolo[1,5-a]pyrimidines and their derivatives in drug discovery efforts aimed at treating infectious diseases and cancer.
Q & A
Q. What are the established synthetic routes for 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine, and what are their key reaction conditions?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of 3-aminopyrazole precursors with activated alkynes or ketones under acidic or basic conditions. For trifluoromethyl-substituted analogs, halogenated intermediates (e.g., trifluoromethyl ketones) are often used. Key steps include Pd-catalyzed arylation/alkynylation and nucleophilic aromatic substitution (SNAr) to introduce substituents at the 5- and 7-positions. Microwave-assisted reactions or PyBroP-mediated activation can improve yields for sterically hindered intermediates .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?
Structural confirmation requires 1H/13C NMR to resolve the pyrazolo[1,5-a]pyrimidine core and substituents (e.g., trifluoromethyl groups show distinct 19F NMR signals). High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity is assessed via HPLC (>95% purity threshold) and differential scanning calorimetry (DSC) for melting point consistency. X-ray crystallography is used to confirm planar geometry of the heterocyclic core in solid-state studies .
Q. What primary biological activities have been reported for this compound?
The compound acts as a selective estrogen receptor-beta (ER-β) antagonist (IC50 < 100 nM) and is used to study estrogen-mediated pathways in cardiovascular and cancer models. It also exhibits inhibitory activity against kinases (e.g., Pim-1) and enzymes involved in oxidative stress responses, such as NADPH oxidase .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up for in vivo studies?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethyl intermediates.
- Catalyst tuning : Pd(OAc)₂ with Xantphos ligand improves cross-coupling efficiency for aryl/alkynyl groups.
- Temperature control : Stepwise heating (80–120°C) minimizes side reactions during SNAr steps.
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) resolves regioisomeric byproducts .
Q. How do conflicting data on this compound’s ER-β selectivity arise, and how can they be resolved experimentally?
Discrepancies in ER-β antagonism may stem from:
- Cell-type variability : ER-β expression levels differ across tissues (e.g., cardiomyocytes vs. cancer cells).
- Off-target effects : Use radioligand binding assays (e.g., competitive binding with ³H-estradiol) and gene knockout models (ER-β⁻/⁻) to validate specificity.
- Pharmacokinetic factors : Metabolic stability (e.g., cytochrome P450-mediated degradation) affects potency in vivo. Co-administration with CYP inhibitors (e.g., ketoconazole) clarifies true target engagement .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for trifluoromethyl and cyano substituents in this scaffold?
SAR studies involve:
- Isosteric replacement : Swapping -CF₃ with -Cl or -CN to assess electronic effects on receptor binding.
- Molecular docking : Computational models (AutoDock Vina) predict interactions with ER-β’s hydrophobic pocket.
- Free-Wilson analysis : Systematic variation of substituents at positions 2 (methylthio) and 3 (cyano) to quantify contributions to bioactivity .
Q. How does this compound’s enzyme inhibition profile compare to related pyrazolo[1,5-a]pyrimidines in anticancer assays?
Compared to analogs lacking the methylthio group, this compound shows:
- Enhanced selectivity : 10-fold higher potency against Pim-1 kinase (IC50 = 0.8 µM vs. 8 µM for 5,7-dimethyl derivatives).
- Reduced cytotoxicity : The cyano group at position 3 decreases off-target apoptosis in normal cells (e.g., HEK293).
- Synergy with chemotherapeutics : Combines with doxorubicin to reduce IC50 by 40% in HepG2 liver carcinoma models .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
Q. Table 2: Key Synthetic Parameters
| Reaction Step | Optimal Conditions | Yield (%) |
|---|---|---|
| Cyclization (Core formation) | 3-Aminopyrazole + CF₃ ketone, HCl, 100°C | 62–68 |
| SNAr (Cyanide introduction) | KCN, DMF, 120°C, 12 h | 75 |
| Pd-catalyzed coupling | Pd(OAc)₂, Xantphos, 80°C, 24 h | 82 |
Critical Analysis of Contradictions
- ER-β vs. GPR30 Antagonism : Some studies attribute effects to ER-β , while others suggest off-target GPR30 modulation. Resolve via receptor-specific antagonists (e.g., G-15 for GPR30) in parallel assays .
- Cytotoxicity Discrepancies : Varying results in cancer vs. normal cells may arise from differential efflux pump (e.g., P-gp) expression. Use calcein-AM assays to monitor transporter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
